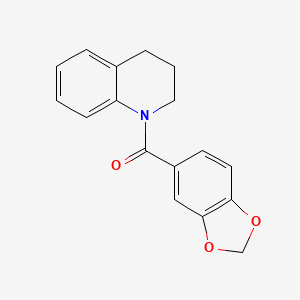

![molecular formula C16H20N4O3 B5538305 N-{[4-(2-甲氧基乙基)-4H-1,2,4-三唑-3-基]甲基}色满-3-甲酰胺](/img/structure/B5538305.png)

N-{[4-(2-甲氧基乙基)-4H-1,2,4-三唑-3-基]甲基}色满-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to the chemical class of triazoles and carboxamides, which are known for their diverse applications in medicinal chemistry and material science. Triazole derivatives are particularly noted for their biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

Several synthesis methods have been developed for triazole derivatives. For instance, Shen et al. (2013) demonstrated the synthesis of similar triazole compounds using NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography (Shen et al., 2013). Alotaibi et al. (2018) also synthesized a triazole derivative, showcasing a method involving acid-catalyzed reactions and structural confirmation through various spectroscopic techniques (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by intermolecular and intramolecular hydrogen bonding, as demonstrated in studies by Shen et al. (2013) (Shen et al., 2013). The structural conformation is often stabilized by these hydrogen bonds, which can be crucial for the biological activity of the compound.

Chemical Reactions and Properties

The reactivity of triazole derivatives, such as the formation of secondary homoaminocyclopropanes and transannulation reactions with nitriles, has been explored in studies like those by Zibinsky and Fokin (2011) (Zibinsky & Fokin, 2011).

Physical Properties Analysis

Triazole derivatives often exhibit significant thermal stability, as noted in the study by Qin et al. (2016), where they measured decomposition temperatures and other physical properties of similar compounds (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties of triazoles include their potential as energetic compounds, as shown in the study by Qin et al. (2016), where they evaluated the density, enthalpy of formation, detonation pressure, and velocity (Qin et al., 2016).

科学研究应用

超分子堆积基序

Lightfoot 等人(1999 年)的研究描述了由芳基环自组装成 π 堆叠的化合物的结构,周围环绕着三重螺旋状的氢键网络。这种排列方式为柱状液晶提供了一种新的组织模式,突出了该化合物在设计新型超分子结构中的潜力 (Lightfoot, Mair, Pritchard, & Warren, 1999)。

杂环衍生物合成

Bacchi 等人(2005 年)展示了通过钯催化的氧化环化-烷氧羰基化合成了各种杂环衍生物,包括四氢呋喃、二氧戊环和恶唑啉衍生物。该方法展示了该化合物在创建对开发药物和材料科学很重要的各种杂环中的效用 (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005)。

N-甲氧基-N-甲基酰胺合成

Kim 等人(2003 年)探索了由羧酸合成 N-甲氧基-N-甲基酰胺,提出了一种利用盐酸 N,O-二甲基羟胺反应性的方法。这种方法对于制备 Weinreb 酰胺很重要,Weinreb 酰胺是有机合成中的有价值的中间体 (Kim, Lee, Han, & Kay, 2003)。

N-(1,2,4-三唑基)-取代的 1,2,3-三唑的反应性

Zibinsky 和 Fokin(2011 年)报道了 N-(1,2,4-三唑基)-取代的 1,2,3-三唑的反应性,证明了它们在生成铑(II)卡宾中的效用。这项工作强调了该化合物在促进新型不对称合成技术中的潜力,为二级均环丙烷和环化反应提供了途径 (Zibinsky & Fokin, 2011)。

属性

IUPAC Name |

N-[[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-22-7-6-20-11-18-19-15(20)9-17-16(21)13-8-12-4-2-3-5-14(12)23-10-13/h2-5,11,13H,6-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKBHSSHVVSGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NN=C1CNC(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)

![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)